ミリストイル-L-カルニチン-d3塩酸塩

説明

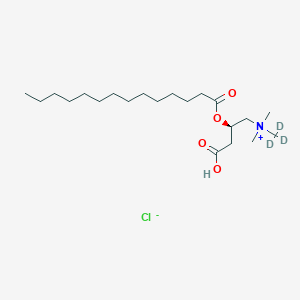

ミリストイル-L-カルニチン-d3 (塩化物) は、ミリストイル-L-カルニチン塩化物の重水素標識誘導体です。これは主に科学研究で使用される安定同位体標識化合物です。 重水素標識により、さまざまな生化学的および薬物動態研究における正確な定量と追跡が可能になります .

科学的研究の応用

ミリストイル-L-カルニチン-d3 (塩化物) は、安定同位体標識のために、科学研究で広く使用されています。いくつかの重要な用途には以下が含まれます。

薬物動態: 薬物の薬物動態を研究するための質量分析における内部標準として使用されます。

メタボロミクス: 代謝経路の定量と追跡に役立ちます。

生化学研究: 細胞代謝におけるアシルカルニチンの役割を研究するために使用されます。

作用機序

ミリストイル-L-カルニチン-d3 (塩化物) の作用機序には、アシルカルニチンとしての役割が含まれます。これは、β酸化のためにミトコンドリアへの脂肪酸の輸送に関与します。 重水素標識により、代謝的運命を正確に追跡することができ、薬物動態および代謝プロファイルに関する洞察が得られます .

類似化合物:

ミリストイル-L-カルニチン塩化物: 重水素化されていない形態。

パルミトイル-L-カルニチン: もう1つの長鎖アシルカルニチン。

ステアロイル-L-カルニチン: より長鎖のアシルカルニチン。

比較:

重水素標識: ミリストイル-L-カルニチン-d3 (塩化物) は、追跡と定量に利点をもたらす重水素標識により、独特です。

鎖長: パルミトイル-L-カルニチンとステアロイル-L-カルニチンと比較して、ミリストイル-L-カルニチン-d3 (塩化物) は脂肪酸鎖が短く、生化学的特性と用途に影響を与えます .

生化学分析

Biochemical Properties

Myristoyl-L-carnitine-d3 Hydrochloride plays a crucial role in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound interacts with several key enzymes and proteins, including carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2). These enzymes facilitate the transfer of the fatty acyl group from CoA to carnitine, forming acyl-carnitine, which can then be transported into the mitochondria. Once inside, CPT2 transfers the acyl group back to CoA, allowing for fatty acid oxidation. Myristoyl-L-carnitine-d3 Hydrochloride’s interaction with these enzymes is essential for maintaining efficient energy production in cells .

Cellular Effects

Myristoyl-L-carnitine-d3 Hydrochloride influences various cellular processes, particularly those related to energy metabolism. By facilitating the transport of fatty acids into mitochondria, it enhances β-oxidation and ATP production. This compound also affects cell signaling pathways, including those involved in energy sensing and metabolic regulation. For instance, the activation of AMP-activated protein kinase (AMPK) can be influenced by the availability of fatty acids transported by Myristoyl-L-carnitine-d3 Hydrochloride. Additionally, this compound can impact gene expression related to fatty acid metabolism and mitochondrial function .

Molecular Mechanism

At the molecular level, Myristoyl-L-carnitine-d3 Hydrochloride exerts its effects through specific binding interactions with carnitine transporters and enzymes involved in fatty acid metabolism. The binding of Myristoyl-L-carnitine-d3 Hydrochloride to CPT1 and CPT2 facilitates the transfer of fatty acyl groups, enabling their transport into mitochondria. This process is critical for the subsequent β-oxidation of fatty acids, leading to ATP production. Furthermore, Myristoyl-L-carnitine-d3 Hydrochloride may influence enzyme activity by modulating the availability of substrates and cofactors required for fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Myristoyl-L-carnitine-d3 Hydrochloride can vary over time. The stability of this compound is maintained under controlled conditions, allowing for consistent results in biochemical assays. Prolonged exposure to certain conditions, such as high temperatures or reactive chemicals, may lead to degradation. Long-term studies have shown that Myristoyl-L-carnitine-d3 Hydrochloride can sustain its activity in vitro, supporting continuous fatty acid oxidation and energy production .

Dosage Effects in Animal Models

The effects of Myristoyl-L-carnitine-d3 Hydrochloride in animal models are dose-dependent. At lower doses, this compound enhances fatty acid transport and oxidation, leading to improved energy metabolism. At higher doses, potential toxic effects may be observed, including disruptions in cellular homeostasis and oxidative stress. It is essential to determine the optimal dosage to achieve the desired metabolic effects without inducing adverse reactions .

Metabolic Pathways

Myristoyl-L-carnitine-d3 Hydrochloride is involved in the metabolic pathways of fatty acid oxidation. It interacts with enzymes such as CPT1 and CPT2, facilitating the transport of fatty acids into mitochondria. This compound also influences the levels of metabolites involved in β-oxidation, such as acetyl-CoA and NADH. By modulating these pathways, Myristoyl-L-carnitine-d3 Hydrochloride plays a vital role in maintaining cellular energy balance .

Transport and Distribution

Within cells, Myristoyl-L-carnitine-d3 Hydrochloride is transported by carnitine transporters, which facilitate its movement across cellular membranes. Once inside the cell, it is distributed to mitochondria, where it participates in fatty acid oxidation. The localization and accumulation of Myristoyl-L-carnitine-d3 Hydrochloride within mitochondria are critical for its function in energy metabolism .

Subcellular Localization

Myristoyl-L-carnitine-d3 Hydrochloride is primarily localized within mitochondria, where it exerts its effects on fatty acid oxidation. The targeting of this compound to mitochondria is facilitated by specific transporters and binding proteins. Additionally, post-translational modifications may influence its subcellular localization and activity, ensuring efficient energy production and metabolic regulation .

準備方法

合成経路と反応条件: ミリストイル-L-カルニチン-d3 (塩化物) の合成には、ミリストイル-L-カルニチン塩化物への重水素の組み込みが含まれます。このプロセスには通常、次の手順が含まれます。

重水素交換: 重水素化試薬または溶媒を使用して、分子に重水素原子を導入します。

エステル化: ミリスチン酸とL-カルニチン間のエステル結合の形成。

工業生産方法: ミリストイル-L-カルニチン-d3 (塩化物) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性とコスト効率のために最適化されており、高収率と純度が保証されています。 高性能液体クロマトグラフィー (HPLC) などの高度な技術が精製に使用されます .

反応の種類:

酸化: ミリストイル-L-カルニチン-d3 (塩化物) は、特にカルニチン部分で酸化反応を起こす可能性があります。

還元: 還元反応は、エステル結合を標的にして、対応するアルコールと酸に変換することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: 水酸化物イオンやアミンなどの求核剤.

主な生成物:

酸化生成物: ミリストイル-L-カルニチンの酸化誘導体。

還元生成物: ミリスチン酸とL-カルニチン。

置換生成物: 使用した求核剤に応じて、さまざまな置換誘導体.

類似化合物との比較

Myristoyl-L-carnitine chloride: The non-deuterated form.

Palmitoyl-L-carnitine: Another long-chain acylcarnitine.

Stearoyl-L-carnitine: A longer-chain acylcarnitine.

Comparison:

Deuterium Labeling: Myristoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides advantages in tracing and quantification.

Chain Length: Compared to palmitoyl-L-carnitine and stearoyl-L-carnitine, Myristoyl-L-carnitine-d3 (chloride) has a shorter fatty acid chain, affecting its biochemical properties and applications .

特性

IUPAC Name |

[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGWHMYOGIGWDM-IQDJPGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334532-25-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

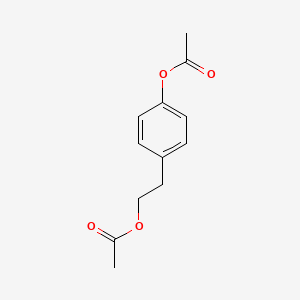

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)